2-Chloro-1-phenylethanol physical properties
2-Chloro-1-phenylethanol physical properties
An In-depth Technical Guide to the Physical Properties of 2-Chloro-1-phenylethanol
This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1-phenylethanol, a versatile chiral compound significant in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for its synthesis and characterization.
Core Physical Properties
2-Chloro-1-phenylethanol, also known as Styrene chlorohydrin, is a chiral alcohol.[3][4] It exists as a racemic mixture ((±)-2-Chloro-1-phenylethanol) and as two separate enantiomers: (R)-(-)-2-Chloro-1-phenylethanol and (S)-(+)-2-Chloro-1-phenylethanol.[1][2] The physical properties can vary slightly between these forms, particularly their optical activity.
Data Presentation
The quantitative physical properties of 2-Chloro-1-phenylethanol are summarized in the table below for easy comparison.
| Property | Racemic ((±)) | (R)-(-) Enantiomer | (S)-(+) Enantiomer | Citations |
| Molecular Formula | C₈H₉ClO | C₈H₉ClO | C₈H₉ClO | [1][2][5] |
| Molecular Weight | 156.61 g/mol | 156.61 g/mol | 156.61 g/mol | [1][2][6] |
| Appearance | Colorless to amber clear liquid | Colorless, slightly orange or yellow clear liquid | Colorless, slightly orange or yellow clear liquid | [1][2] |
| Density | 1.187 g/cm³ | 1.185 g/mL at 25 °C | 1.19 g/mL | [2][3][6] |
| Boiling Point | 254.9 °C at 760 mmHg; 114 °C at 10 mmHg | 109 - 111 °C at 6 mmHg | 114 °C at 6 mmHg | [1][2][3] |
| Refractive Index (n20/D) | 1.5500 | 1.552 | 1.55 | [1][2][3][6] |
| Optical Rotation ([α]20/D) | Not Applicable | -48° (c=1 in Cyclohexane) | +47° (c=1.1 in Cyclohexane) | [1][2][6] |
| Flash Point | 114.2 °C | 113 °C (closed cup) | Not Specified | [3][6] |
| Water Solubility | Not miscible or difficult to mix with water | Not Specified | Not Specified | [3][7] |
| Vapor Pressure | 0.004 mmHg at 25°C | Not Specified | Not Specified | [3] |
| pKa | 13.21 ± 0.20 (Predicted) | Not Specified | Not Specified | [3] |
Experimental Protocols
The determination of the physical properties of organic compounds like 2-Chloro-1-phenylethanol involves standardized experimental procedures.[8]
Determination of Boiling Point (Simple Distillation)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For liquids, this is commonly determined using simple distillation.[9]
Methodology:
-
A sample of 2-Chloro-1-phenylethanol is placed in a round-bottom flask.
-
A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[9]
-
The flask is heated, and the temperature is monitored.[9]
-
The boiling point is recorded as the temperature at which the vapor temperature stabilizes during distillation.[9]
Determination of Density
Density is the mass per unit volume of a substance.[10]
Methodology:
-
An empty, dry pycnometer (a small glass flask of known volume) is weighed.
-
The pycnometer is filled with the 2-Chloro-1-phenylethanol sample, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Methodology:
-
A few drops of the 2-Chloro-1-phenylethanol sample are placed on the prism of a refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
Determination of Optical Rotation
For chiral molecules like the enantiomers of 2-Chloro-1-phenylethanol, a polarimeter is used to measure the extent to which the substance rotates plane-polarized light.
Methodology:
-
A solution of known concentration of the chiral sample (e.g., (R)-(-)-2-Chloro-1-phenylethanol in cyclohexane) is prepared.[1]
-
The polarimeter tube is filled with the solution.
-
The tube is placed in the polarimeter, and the angle of rotation is measured.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic methods are crucial for confirming the structure and purity of 2-Chloro-1-phenylethanol.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) group.[4]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.[4]
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-Chloro-1-phenylethanol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+/-)-2-Chloro-1-phenylethanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]
- 7. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]
- 8. api.pageplace.de [api.pageplace.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]
- 11. (R)-2-CHLORO-1-PHENYLETHANOL(56751-12-3) 1H NMR [m.chemicalbook.com]
